[(2,4-Dichlorophenyl)sulfonyl](4-pyridylmethyl)amine
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Overview
Description
(2,4-Dichlorophenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a 2,4-dichlorophenyl ring and a 4-pyridylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)sulfonylamine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-pyridylmethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dichlorophenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides or sulfonyl thiocyanates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonyl group can form strong interactions with target proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
(2,4-Dichlorophenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
(4-Chlorophenyl)sulfonylamine: Similar structure but with a single chlorine atom, potentially leading to different reactivity and biological activity.
(2,4-Dichlorophenyl)sulfonylamine: The pyridyl group is replaced with a methylphenyl group, which may alter its chemical properties and applications.
(2,4-Dichlorophenyl)sulfonylamine: The pyridyl group is replaced with an aminophenyl group, affecting its interaction with biological targets.
Properties
IUPAC Name |
2,4-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-1-2-12(11(14)7-10)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHNTLWVIDDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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